tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine or piperidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with dihydropyridine structures are often explored for their potential as calcium channel blockers. These compounds can be used in the treatment of cardiovascular diseases such as hypertension and angina. The specific compound may also be investigated for its potential neuroprotective effects and other therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate, particularly in medicinal applications, involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle cells.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used dihydropyridine derivative with a longer half-life and similar applications in cardiovascular diseases.
Nicardipine: Known for its use in managing angina and hypertension.
Uniqueness
tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its tert-butyl ester group and methylamino substituent can influence its solubility, stability, and interaction with biological targets, potentially leading to unique therapeutic effects and applications.
Properties
IUPAC Name |
tert-butyl 5-(methylaminomethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPODGQUXLWHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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